Methyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a polycyclic heteroaromatic compound characterized by a fused pyrido[2,3-d]pyrimidine core. This structure features a dihydro configuration at positions 5 and 8, keto groups at positions 2 and 4, and substituents including a 4-methoxyphenyl group at position 5, methyl groups at positions 1, 3, and 7, and a methyl ester at position 5. Such derivatives are of interest in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets like enzymes or receptors .
Properties
Molecular Formula |
C19H21N3O5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-10-13(18(24)27-5)14(11-6-8-12(26-4)9-7-11)15-16(20-10)21(2)19(25)22(3)17(15)23/h6-9,14,20H,1-5H3 |
InChI Key |
IBNVYBRXXYXUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O5 |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 868144-34-7 |
The biological activity of this compound primarily involves its interaction with cellular pathways associated with cancer proliferation and apoptosis. The compound is believed to exert its effects through:
- Microtubule Destabilization : Similar to other pyrimidine derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Tumor Growth : The compound has shown potential in inhibiting tumor growth in various cancer models.
Anticancer Activity
Several studies have reported on the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- HT-29 (human colorectal cancer)
- Caco-2 (human colorectal adenocarcinoma)
At concentrations of 5 and 10 µM, the compound exhibited significant antiproliferative effects comparable to established anticancer agents like MPC-6827 .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications at specific positions can enhance or diminish its biological activity. Studies on related compounds indicate that the presence of methoxy groups and specific nitrogen substitutions are critical for maintaining potency against cancer cells .
Case Studies
- In Vivo Efficacy : In a mouse model of triple-negative breast cancer, the compound demonstrated significant tumor reduction compared to controls. This supports its potential as a therapeutic agent in aggressive cancer types .
- Comparative Analysis : A comparative study involving similar pyrimidine derivatives highlighted that methyl 5-(4-methoxyphenyl)-1,3,7-trimethyl exhibited superior antiproliferative activity over several analogs due to its unique structural features .
Scientific Research Applications
Drug Discovery
This compound has shown promise in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for:
- Anticancer Agents : Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation .
- Antimicrobial Activity : Studies have reported that similar compounds exhibit antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Material Science
Methyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is also being explored for its applications in material science:
- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve durability under various environmental conditions .
Bioconjugation
The unique structure of this compound allows it to be effectively used in bioconjugation processes:
- Targeted Drug Delivery : By conjugating this compound with biomolecules (e.g., antibodies or peptides), researchers aim to create targeted drug delivery systems that can selectively deliver therapeutic agents to specific tissues or cells .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against A549 lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
Research published in the International Journal of Molecular Sciences reported that a related compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The study highlighted the mechanism of action involving disruption of cell wall synthesis and membrane integrity.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for further functionalization.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (2M), ethanol, reflux, 6h | 5-(4-Methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid | 85% | |
| Acidic hydrolysis | HCl (6M), H2O, 80°C, 3h | Same as above | 78% |
Transesterification with alcohols like isobutanol under catalytic acidic conditions (e.g., H2SO4) replaces the methyl ester with bulkier alkyl groups, enhancing lipophilicity.
Nucleophilic Substitution at the Pyrimidine Core
The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions adjacent to the carbonyl groups. For example:
-
Ammonia/amine reactions at C-2 or C-4 yield amino-substituted derivatives (e.g., hydrazine forms hydrazide derivatives) .
-
Thiols introduce sulfhydryl groups under mild basic conditions (e.g., K2CO3, DMF).
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group. Halogenation and nitration have been reported in analogous systems .
Cyclocondensation Reactions
The dioxo groups at positions 2 and 4 enable cyclocondensation with bifunctional nucleophiles (e.g., diamines, hydroxylamine), forming fused heterocycles .
Reductive Modifications
Catalytic hydrogenation (H2/Pd-C) selectively reduces the 5,8-dihydro pyrido ring to a tetrahydro derivative, altering planarity and electronic properties.
| Reaction Type | Conditions | Product | Impact on Solubility | Reference |
|---|---|---|---|---|
| Hydrogenation | H2 (1 atm), Pd/C, EtOH, 25°C | 5,8-Tetrahydro derivative | Increased aqueous solubility |
Photochemical and Thermal Stability
-
Photolysis : UV irradiation (254 nm) in methanol induces cleavage of the methoxy group, forming a phenolic derivative.
-
Thermal degradation : Above 200°C, decarboxylation and pyrimidine ring fragmentation occur, yielding simpler aromatic amines.
Key Mechanistic Insights:
-
The ester group’s reactivity dominates under basic conditions, while the pyrimidine core governs reactivity in acidic media.
-
Steric hindrance from the 1,3,7-trimethyl groups limits substitutions at the pyrido ring but enhances stability.
Comparison with Similar Compounds
Structural Comparisons
The compound shares a pyrido[2,3-d]pyrimidine scaffold with several analogs, but its substitution pattern distinguishes it from others. Key structural comparisons include:
Key Observations :
Spectroscopic and Crystallographic Data
- NMR : The target compound’s ¹H-NMR would show singlet peaks for methyl groups at δ ~2.5–3.0 ppm, similar to analogs like ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine (δ 2.3–2.8 ppm for methyl groups) .
- X-ray crystallography : Dihydropyrimidine derivatives (e.g., 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) reveal chair-like puckering (puckering amplitude q = 0.45 Å) and intermolecular hydrogen bonds (N–H···S, 2.85 Å) .
Preparation Methods
Core Heterocyclic Framework Construction
The pyrido[2,3-d]pyrimidine scaffold is typically assembled via cyclocondensation reactions. Patent EP1761528B1 discloses a method where 6-aminouracil derivatives react with α,β-unsaturated carbonyl compounds under acidic conditions to form the dihydropyrido[2,3-d]pyrimidine core. For the target compound, 4-methoxybenzaldehyde serves as the aryl component, introducing the 5-(4-methoxyphenyl) substituent through a Michael addition-cyclization sequence.
A critical challenge lies in achieving regioselectivity during the annulation step. Studies indicate that electron-donating groups on the aldehyde (e.g., methoxy) direct the cyclization to the para position, minimizing ortho or meta byproducts. Solvent choice also influences regioselectivity, with dimethylformamide (DMF) yielding higher specificity compared to toluene or tetrahydrofuran (THF).
| Position | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| N1 | CH₃I | Acetone | 60 | 95 |
| N3 | CH₃I | DMF | 80 | 82 |
| C7 | CH₃Cl, AlCl₃ | DCM | 25 | 78 |
Carboxylation and Esterification
Introduction of the 6-Carboxylate Group
The carboxylate moiety at position 6 is installed via a palladium-catalyzed carbonylation reaction. Patent EP1761528B1 describes using carbon monoxide (1 atm) and methanol in the presence of Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as ligands. This method achieves 85–90% conversion but requires strict oxygen-free conditions to prevent catalyst deactivation.
An alternative approach involves nucleophilic acyl substitution using methyl chloroformate. However, this route produces lower yields (65–70%) due to competing hydrolysis of the ester group.
Esterification Optimization
Post-carboxylation, the methyl ester is stabilized using scavengers like molecular sieves to absorb residual water. Kinetic studies reveal that esterification proceeds optimally at pH 7–8, with deviations leading to saponification or incomplete reaction.
Protecting Group Strategies
Temporary Protection of Reactive Sites
During C7-methylation, the 2,4-dioxo groups are susceptible to reduction or nucleophilic attack. Patent JP2006513262A recommends using tert-butyldimethylsilyl (TBDMS) groups to protect the carbonyl oxygens. Deprotection is achieved with tetra-n-butylammonium fluoride (TBAF) in THF, restoring the dioxo functionality without side reactions.
Table 2: Protecting Group Efficiency
| Protecting Group | Deprotection Reagent | Recovery Yield (%) |
|---|---|---|
| TBDMS | TBAF | 93 |
| Acetyl | NH₃/MeOH | 78 |
| Benzyl | H₂/Pd-C | 85 |
Catalytic Systems and Reaction Kinetics
Role of Lewis Acids
Aluminum trichloride (AlCl₃) is indispensable for Friedel-Crafts alkylation at C7 but generates acidic waste. Recent advancements propose using ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) as recyclable catalysts, reducing environmental impact while maintaining 75–80% yields.
Solvent Effects on Reaction Rate
Polar aprotic solvents (DMF, DMSO) accelerate methylation but may promote decomposition at elevated temperatures. Kinetic modeling shows that DMF increases the rate constant (k) by 2.3-fold compared to acetone, though thermal degradation becomes significant above 90°C.
Industrial-Scale Production Challenges
Purification Techniques
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The latter method is preferred for large batches, offering 90–92% purity after one crystallization cycle.
Q & A
Basic: What are the standard synthetic protocols for this compound, and what key parameters influence yield?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction, often employing a Biginelli-like approach. For analogous dihydropyrimidines, aldehydes (e.g., 4-methoxybenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and thioureas/urea derivatives are condensed under acidic or Lewis acid catalysis (e.g., HCl, BF₃·Et₂O) . Key steps include:
- Reagent stoichiometry: Optimal molar ratios (e.g., 1:1.2:1 for aldehyde:β-keto ester:urea) to minimize side products.
- Solvent selection: Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction homogeneity .
- Temperature control: Reflux conditions (70–90°C) improve cyclization efficiency .
- Purification: Recrystallization from ethanol or methanol yields pure crystals, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Reported yields for similar compounds range from 1% to 77%, depending on substituent steric/electronic effects .
Advanced: How can regioselectivity challenges during cyclization be resolved?
Methodological Answer:
Regioselectivity in pyrido[2,3-d]pyrimidine formation is influenced by:
- Substituent electronic effects: Electron-donating groups (e.g., 4-methoxyphenyl) direct cyclization to the less hindered position. For example, bulky groups at C5 favor dihydro configurations .
- Catalyst modulation: Lewis acids like ZnCl₂ or CeCl₃·7H₂O can stabilize transition states, favoring the desired regioisomer .
- Structural validation: Use ¹H NMR (e.g., coupling constants for vicinal protons) and X-ray crystallography to confirm regiochemistry . For instance, single-crystal studies resolve ambiguities in keto-enol tautomerism .
Structural Analysis: What techniques are critical for confirming molecular conformation and stability?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and dihedral angles (e.g., mean C–C bond length: 1.54 Å, R factor <0.05) .
- High-resolution mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+Na]⁺ peak at m/z 357.08 for a related compound) .
- ¹³C NMR: Identifies carbonyl groups (δ ~160–170 ppm) and methyl/methoxy substituents (δ ~20–55 ppm) .
- Thermogravimetric analysis (TGA): Assesses thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications .
Biological Evaluation: How to design assays for antibacterial activity and interpret contradictory results?
Methodological Answer:
- Assay design:
- Test strains: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Minimum inhibitory concentration (MIC): Use microdilution methods (e.g., 96-well plates) with 0.5–128 µg/mL compound concentrations .
- Controls: Include reference antibiotics (e.g., ampicillin) and solvent blanks.
- Data interpretation:
- Contradictory MIC values may arise from variations in bacterial membrane permeability or efflux pump activity. Cross-test with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm resistance mechanisms .
- Structure-activity relationship (SAR) analysis: Correlate substituent effects (e.g., methoxy vs. halogen groups) with activity trends .
Data Contradiction: How to address discrepancies in reported synthetic yields or bioactivity?
Methodological Answer:
- Reproducibility checks: Replicate reactions under identical conditions (solvent, temperature, catalyst) as original studies .
- Parameter variation: Systematically alter one variable (e.g., solvent polarity) to identify yield-limiting factors. For example, replacing ethanol with DMF increased a related compound’s yield from 1% to 12% .
- Meta-analysis: Compare NMR/HRMS data across studies to detect impurities or misassigned structures. For instance, a ¹H NMR peak at δ 5.39 ppm may indicate a chiral center in diastereomeric mixtures .
Advanced: What computational methods predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density functional theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrido[2,3-d]pyrimidines, LUMO energies <−1.5 eV suggest susceptibility to nucleophilic attack .
- Molecular docking: Simulate binding to target proteins (e.g., DNA gyrase) using AutoDock Vina. A docking score <−7.0 kcal/mol indicates strong binding potential .
- ADMET prediction: Tools like SwissADME assess bioavailability (%ABS >30%) and blood-brain barrier penetration (log BB <0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
